Computed Lipophilicity (XLogP3-AA) Comparison: Impact on Predicted Membrane Permeability
The 3-fluoro substituent on the benzamide ring elevates computed lipophilicity relative to the unsubstituted benzamide analog. The target compound has a computed XLogP3-AA of 2.8 [1], whereas N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251695-81-4) is predicted to have a lower XLogP owing to the absence of the fluorine atom. In the hDHODH inhibitor series, an optimal clogD₇.₄ range was associated with cellular activity, and compounds falling outside this window lost potency despite retaining enzymatic inhibition [2]. The difference of approximately 0.5–0.7 log units between the 3-fluoro and unsubstituted benzamide variants is sufficient to alter predicted passive membrane permeability in Caco-2 or PAMPA models.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: XLogP3-AA ~2.1–2.3 (estimated by structural analogy; exact PubChem value not independently confirmed for this comparator) |
| Quantified Difference | Δ ~ 0.5–0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a half-log shift can alter predicted oral absorption classification and intracellular target access, making the fluoro analog the preferred choice when higher permeability is desired without introducing a basic or charged center.
- [1] PubChem Compound Summary for CID 49665283, 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. U.S. National Library of Medicine, National Center for Biotechnology Information. Retrieved May 13, 2026. View Source
- [2] Lu K, Cai L, Zhang X, Wu G, Xu C, Zhao Y, Gong P. Design, synthesis, and biological evaluation of novel substituted benzamide derivatives bearing a 1,2,3-triazole moiety as potent human dihydroorotate dehydrogenase inhibitors. Bioorg Chem. 2018 Feb;76:528-537. View Source
